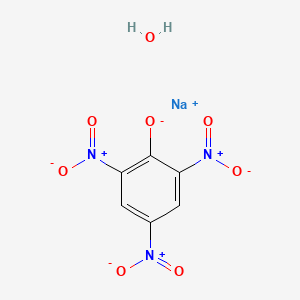

Picric acid, sodium salt, hydrate

Description

Properties

CAS No. |

73771-13-8 |

|---|---|

Molecular Formula |

C6H4N3NaO8 |

Molecular Weight |

269.10 g/mol |

IUPAC Name |

sodium;2,4,6-trinitrophenolate;hydrate |

InChI |

InChI=1S/C6H3N3O7.Na.H2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;;/h1-2,10H;;1H2/q;+1;/p-1 |

InChI Key |

QPLRMNSYVHRSDW-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Picric Acid, Sodium Salt, Hydrate and Analogous Picrates

Direct Synthesis Routes for Picric Acid, Sodium Salt, Hydrate (B1144303)

The primary method for synthesizing sodium picrate (B76445) involves the neutralization of picric acid with a suitable sodium base. This reaction is straightforward and can be accomplished using common laboratory reagents.

Reaction of Picric Acid with Sodium Carbonate/Hydroxide (B78521)

Sodium picrate is typically prepared through the reaction of picric acid (2,4,6-trinitrophenol) with a sodium base, such as sodium hydroxide or sodium carbonate. jes.or.jpmorphisto.de

When sodium carbonate is used, it is added slowly to an aqueous solution of picric acid. jes.or.jp The reaction produces gaseous carbon dioxide as a byproduct, which is observed as bubbling in the solution. jes.or.jp A typical procedure involves the slow addition of 5 grams of sodium carbonate to 1000 ml of a 1% picric acid solution, resulting in a clear solution after the reaction ceases. jes.or.jp

Alternatively, sodium hydroxide can be used as the base. morphisto.de50sea.com The reaction involves the abstraction of the acidic proton from the hydroxyl group of picric acid by the hydroxide ion. researchgate.net This acid-base neutralization yields the sodium picrate salt and water. power-labs.com The resulting sodium picrate can then be isolated from the solution. Ready-to-use solutions for applications like metallography are often mixtures of picric acid and sodium hydroxide dissolved in water. morphisto.de

Optimization of Reaction Conditions for Controlled Hydrate Formation

The control of hydrate formation is crucial for obtaining a desired crystalline product. For sodium salts, the rate of supersaturation and cooling can play a key role in determining the resulting hydrate form. nih.gov In the case of sodium picrate, thermal gravimetric analysis and Karl Fischer analysis have confirmed that it crystallizes as a monohydrate (containing one molecule of water per formula unit). jes.or.jpresearchgate.net

While specific optimization studies for sodium picrate hydrate are not extensively detailed, general principles of crystallization suggest that factors such as temperature, solvent, and cooling rate are critical. nih.govmdpi.com For instance, in the crystallization of other sodium salts, a slower rate of supersaturation generation tends to favor the formation of a stable monohydrate, whereas higher rates can lead to different polymorphic or hydrated forms. nih.gov The dehydration of the crystalline water in sodium picrate monohydrate has been observed to start at approximately 350 K (77°C). jes.or.jp This indicates that maintaining the crystallization and drying temperatures below this point is essential to preserve the hydrated form.

Synthesis of Related Alkali Metal Picrates and Comparative Hydration Studies

The synthesis of other alkali metal picrates follows a similar methodology to that of sodium picrate, allowing for comparative studies of their properties, particularly their hydration states.

Comparative Syntheses of Lithium, Potassium, Rubidium, and Cesium Picrates

Lithium, potassium, rubidium, and cesium picrates are synthesized by reacting picric acid with the corresponding alkali metal carbonate in an aqueous solution. jes.or.jp The general reaction involves the picric acid solution and the slow addition of the specific metal carbonate (e.g., lithium carbonate, potassium carbonate, etc.). jes.or.jp

Lithium Picrate : Lithium carbonate is added to a picric acid solution. jes.or.jp

Potassium Picrate : Potassium carbonate is added to a picric acid solution, which yields silky crystals upon condensation. jes.or.jp

Rubidium Picrate : Rubidium carbonate is reacted with a picric acid solution. jes.or.jp

Cesium Picrate : Cesium carbonate is added to a hot picric acid solution, which results in the recrystallization of a scaly crystal in large quantities due to its low solubility in water. jes.or.jp

These syntheses provide a homologous series of compounds where the effect of the alkali metal cation on the compound's properties can be systematically studied. jes.or.jp

Elucidation of Crystalline Water Content and Hydration States

A significant difference among the alkali metal picrates is their degree of hydration. jes.or.jp Experimental analysis using techniques like thermal gravimetric analysis and Karl Fischer analysis has revealed distinct hydration states across the series. jes.or.jpresearchgate.net

Both lithium picrate and sodium picrate consistently form a monohydrate. jes.or.jpresearchgate.net In contrast, the heavier alkali metal picrates—potassium, rubidium, and cesium—are anhydrous, containing no crystalline water. jes.or.jpresearchgate.net This trend highlights the decreasing ability of the larger, less charge-dense alkali metal ions (K+, Rb+, Cs+) to coordinate and retain water molecules within their crystal lattice compared to the smaller Li+ and Na+ ions. nih.gov It has also been noted that a metastable trihydrate of lithium picrate can exist under certain conditions. jes.or.jpresearchgate.net

Below is an interactive data table summarizing the hydration states of alkali metal picrates.

Table 1: Hydration States of Alkali Metal Picrates

| Compound | Cation | Hydration State | Reference |

|---|---|---|---|

| Lithium Picrate | Li⁺ | 1.0 Hydrate (also a metastable 3.0 hydrate) | jes.or.jpresearchgate.net |

| Sodium Picrate | Na⁺ | 1.0 Hydrate | jes.or.jpresearchgate.net |

| Potassium Picrate | K⁺ | Anhydrate | jes.or.jpresearchgate.net |

| Rubidium Picrate | Rb⁺ | Anhydrate | jes.or.jp |

Synthesis of Transition Metal Picrates Utilizing Sodium Picrate as an Intermediate

Sodium picrate serves as a valuable and convenient starting material for the synthesis of various transition metal picrates. jes.or.jp This method is often preferred over the direct reaction of picric acid with transition metals or their salts.

The general synthetic strategy involves a metathesis reaction in an aqueous solution. A solution of sodium picrate is mixed with a solution of a soluble transition metal salt, such as a nitrate (B79036) or acetate (B1210297). jes.or.jpjes.or.jp This leads to the precipitation or crystallization of the desired transition metal picrate, while sodium nitrate or sodium acetate remains in the solution.

For example, chromium picrate has been synthesized by adding chromium nitrate nonahydrate to a 4% sodium picrate solution and stirring the mixture at room temperature. jes.or.jp Similarly, lead picrate can be prepared by adding lead acetate trihydrate to a sodium picrate solution. jes.or.jp This approach leverages the availability of sodium picrate as a stable, easy-to-handle intermediate. jes.or.jp

Table 2: Examples of Transition Metal Picrate Synthesis from Sodium Picrate

| Target Compound | Sodium Picrate Reactant | Transition Metal Salt Reactant | Reference |

|---|---|---|---|

| Chromium Picrate | Sodium Picrate Solution (4%) | Chromium Nitrate Nonahydrate | jes.or.jp |

General Synthetic Strategies for Metal Picrate Complex Formation

The synthesis of metal picrates, including sodium picrate, generally involves the reaction of picric acid with a corresponding metal base, such as a carbonate, hydroxide, or oxide, or through a salt metathesis reaction. jes.or.jpjes.or.jpwikipedia.org A common and straightforward method is the direct reaction of picric acid with a metal carbonate in an aqueous solution. jes.or.jpjes.or.jp For instance, sodium picrate can be synthesized by slowly adding sodium carbonate to a 1% solution of picric acid. jes.or.jp The reaction is evidenced by the generation of carbon dioxide bubbles, and upon completion, the crude crystals can be obtained by drying the resulting clear solution. jes.or.jp Similarly, alkaline-earth metal picrates (Mg, Ca, Sr, Ba) are synthesized by reacting the respective metal carbonate hydroxide with a hot aqueous solution of picric acid. jes.or.jp

Another prevalent strategy is double displacement, particularly for metals whose carbonates or hydroxides are less reactive or for creating specific complexes. This often involves preparing an intermediate picrate salt, such as sodium picrate or barium picrate, which is then reacted with a soluble metal salt. jes.or.jpjes.or.jp For example, lead picrate can be synthesized by reacting a 4% aqueous solution of sodium picrate with lead nitrate or lead acetate. jes.or.jp The formation of the desired metal picrate is often driven by its lower solubility in the reaction medium, leading to its precipitation. jes.or.jp

The choice of solvent is crucial and is typically deionized water, although methanol (B129727) and acetone (B3395972) are also used, especially for purification and recrystallization steps. jes.or.jpjes.or.jpprepchem.com Purification techniques commonly involve recrystallization from a suitable solvent or washing with a solvent in which the desired picrate has low solubility but impurities (like unreacted picric acid) are soluble. jes.or.jpjes.or.jp Dichloromethane (B109758) is frequently used to extract unreacted picric acid from the crude product. jes.or.jpjes.or.jp The general reaction for the formation of a metal picrate (where M is a divalent metal) from a metal carbonate is depicted below:

2 (C₆H₂(NO₂)₃OH) + MCO₃ → M(C₆H₂(NO₂)₃O)₂ + H₂O + CO₂ jes.or.jp

The resulting metal picrates are often hydrates, with the number of water molecules of crystallization varying depending on the metal and the crystallization conditions. jes.or.jpresearchgate.net Thermal gravimetric analysis (TGA) and Karl Fischer analysis are used to confirm the presence and quantity of crystalline water. jes.or.jpresearchgate.net For example, sodium picrate has been identified as a monohydrate. jes.or.jp

Specific Synthesis Routes for Chromium, Manganese, Cobalt, and Nickel Picrates

The synthesis of picrate complexes of chromium, manganese, cobalt, and nickel often employs aqueous solution chemistry, typically involving salt metathesis or reaction with a metal base. jes.or.jp

Chromium Picrate: Chromium(III) picrate can be synthesized by reacting a soluble chromium salt with a soluble picrate salt. A documented method involves the slow addition of chromium nitrate nonahydrate to a 4% aqueous solution of sodium picrate at room temperature. jes.or.jp The mixture is stirred for a couple of hours, after which the crude product is obtained by drying the solution. jes.or.jp Purification is achieved by dissolving the crude crystals in acetone to filter out byproducts like sodium nitrate, followed by recrystallization from a dichloromethane-acetone mixture to yield green crystals. jes.or.jp

Manganese Picrate: Manganese(II) picrate is typically synthesized via an intermediate, barium picrate. jes.or.jp Barium picrate is first prepared by reacting barium carbonate with a hot saturated solution of picric acid. jes.or.jp The resulting barium picrate is then dissolved in water and reacted with manganese sulfate (B86663). jes.or.jp This reaction precipitates barium sulfate, which is removed by filtration. The manganese picrate is then recovered from the filtrate. jes.or.jp Further purification involves dissolving the crude product in acetone, filtering any impurities, and recrystallizing from dichloromethane to yield yellowish-green crystals. jes.or.jp Some manganese picrate complexes are also formed by reacting manganese picrate with specific ligands, such as N-methyl-2-{2′-[(methylphenylcarbamoyl)methoxy][1,1′]binaphthalenyl-2-yloxy}-N-phenylacetamide, where the Mn(II) ion is coordinated by oxygen atoms from the ligand and two unidentate picrates. researchgate.net

Cobalt Picrate: Cobalt(II) picrate can be prepared by the direct reaction of cobalt carbonate with a hot 3% aqueous solution of picric acid. jes.or.jptandfonline.com The reaction is characterized by the effervescence of carbon dioxide. jes.or.jp After the reaction ceases, the solution is filtered and purified by recrystallization from a mixture of the concentrated solution and dichloromethane, yielding yellow crystals. jes.or.jp Alternatively, cobalt picrate complexes can be synthesized by reacting pre-formed cobalt(II) picrate (Co(Pic)₂) with ligands like 2,6-bis(benzimidazol-2-yl)pyridine in ethanol. tandfonline.com

Nickel Picrate: The synthesis of nickel(II) picrate can also proceed through an intermediate. One method uses barium picrate, prepared from barium carbonate and picric acid, which is then reacted with nickel sulfate. jes.or.jp The byproduct, barium sulfate, precipitates and is filtered off. The resulting nickel picrate is then purified by recrystallization using dichloromethane to yield green crystals. jes.or.jp Another route involves a metathesis reaction between aqueous solutions of nickel(II) chloride (NiCl₂·6H₂O) and silver picrate, which precipitates silver chloride and leaves nickel picrate in the solution. tandfonline.com Mixed-ligand nickel(II) picrate complexes are synthesized by reacting the prepared nickel picrate with various heterocyclic nitrogen donors in methanol, often under reflux. tandfonline.comtandfonline.com

The table below summarizes the synthetic routes for these transition metal picrates.

| Metal Picrate | Precursor 1 | Precursor 2 | Solvent | Key Steps & Observations | Final Product Color | Reference |

| Chromium | Sodium Picrate (4% soln.) | Chromium Nitrate Nonahydrate | Water | Stir at room temp for 2 hrs; purify with acetone/dichloromethane. | Green | jes.or.jp |

| Manganese | Barium Picrate (1% soln.) | Manganese Sulfate | Water | Barium sulfate precipitates; purify with acetone/dichloromethane. | Yellowish-green | jes.or.jp |

| Cobalt | Picric Acid (3% hot soln.) | Cobalt Carbonate | Water | CO₂ evolution; purify with dichloromethane. | Yellow | jes.or.jp |

| Nickel | Barium Picrate (1% soln.) | Nickel Sulfate | Water | Barium sulfate precipitates; purify with dichloromethane. | Green | jes.or.jp |

| Nickel | Silver Picrate | Nickel Chloride Hexahydrate | Water | Silver chloride precipitates, leaving nickel picrate in solution. | Bright Green (complex) | tandfonline.comtandfonline.com |

Advanced Synthetic Approaches and Solid-State Chemistry of Picrate Derivatives

Solvent-Free and Mechanochemical Synthesis Techniques

While traditional solvent-based methods are common, there is growing interest in more sustainable synthetic techniques. Solvent-free and mechanochemical approaches offer advantages by reducing solvent waste and sometimes enabling the formation of novel phases.

A notable example of a solvent-free, solid-state reaction is the synthesis of the cobalt(II) complex with 2-picolinic acid, [Co(pic)₂(H₂O)₂]·2H₂O. This complex was successfully synthesized by the direct solid-solid reaction of cobalt acetate and 2-picolinic acid at room temperature. nih.gov This method is operationally simple and avoids the need for solvents, representing a greener alternative to solution-based syntheses.

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is another advanced approach. Although specific examples for picrate salts are not extensively detailed in the provided context, the principles are widely applied in coordination chemistry. Grinding reactants together, sometimes with a small amount of liquid (liquid-assisted grinding), can lead to the formation of metal-organic frameworks and complexes, often in shorter reaction times and with higher yields than conventional methods. This technique could foreseeably be applied to the synthesis of metal picrates by grinding a metal oxide or carbonate directly with picric acid.

Intracrystalline Reactions and Controlled Phase Transformations

The study of picrate derivatives extends to their behavior in the solid state, including reactions and phase changes within the crystal lattice. The hydration state of metal picrates is a key aspect of their solid-state chemistry. jes.or.jpresearchgate.net Many picrates form hydrates, and the number of water molecules can vary, sometimes existing in metastable phases. jes.or.jpjes.or.jp

Controlled phase transformations can be induced by temperature changes. For instance, thermal gravimetric analysis (TGA) shows that crystalline water dehydrates from alkali metal and transition metal picrates at temperatures between room temperature and approximately 470 K. jes.or.jpjes.or.jp This dehydration represents a controlled phase transformation from a hydrated to an anhydrous or less-hydrated form. The friction sensitivity of picrates can be influenced by this water content, with anhydrous picrates often showing more sensitivity. jes.or.jpjes.or.jp

Annealing, a process of heating and then slowly cooling a material, is another technique used to control phase transformations and microstructure. In one study, hot rolled Mg–3Al–0.2Ce alloy samples were annealed at various temperatures (200-450°C) to control their material properties, a principle applicable to inducing solid-state changes in crystalline compounds like picrates. taylorandfrancis.com

Furthermore, the picrate anion itself can participate in complex supramolecular assemblies driven by non-covalent interactions. In one cobalt picrate complex with 2,6-bis(benzimidazol-2-yl)pyridine, individual complex molecules link together through π-π stacking and hydrogen bonds to form extensive two-dimensional layers, which then assemble into a three-dimensional network. tandfonline.com These intricate structures highlight the role of the picrate anion in directing solid-state architecture beyond simple salt formation.

Advanced Structural Elucidation and Crystallographic Analysis of Picric Acid, Sodium Salt, Hydrate

Single Crystal X-ray Diffraction Studies of Picric Acid, Sodium Salt, Hydrate (B1144303)

Determination of Crystal System, Space Group, and Lattice Parameters

Detailed single-crystal X-ray diffraction studies have been conducted on sodium picrate (B76445) monohydrate (Na⁺·C₆H₂N₃O₇⁻·H₂O). These investigations have unequivocally determined its crystal structure, revealing key crystallographic parameters.

A seminal study by Stouten et al. (1991) established that sodium picrate monohydrate crystallizes in the monoclinic crystal system . The specific space group was identified as C2/m . The lattice parameters, which define the size and shape of the unit cell, were determined to be:

| Lattice Parameter | Value (Å) |

| a | 13.065(1) |

| b | 20.065(2) |

| c | 3.6957(4) |

| β | 90.75(1)° |

Data sourced from Stouten et al. (1991)

The study also reported a unit cell volume (V) of 968.7(1) ų and a calculated density (Dx) of 1.845 g/cm³, with four formula units (Z=4) per unit cell. nih.gov

The picrate anion itself exhibits exact twofold symmetry. A notable feature is the significant distortion of the phenyl ring from perfect hexagonal symmetry, a common observation in crystal structures containing the picrate fragment. The phenyl ring, along with its substituent nitrogen and oxygen atoms, is strictly planar. nih.gov

Detailed Analysis of Hydrogen Bonding Networks within Hydrate Structures

The presence of water molecules in the crystal lattice of sodium picrate monohydrate leads to the formation of a complex hydrogen-bonding network, which plays a crucial role in stabilizing the crystal structure.

The water molecule in the crystal structure of sodium picrate monohydrate exhibits exact mirror symmetry. It acts as a hydrogen bond donor, forming two hydrogen bonds with symmetry-related oxygen atoms of the ortho nitro groups of the picrate anions. nih.gov This type of interaction is a common feature in the crystal structures of hydrated salts, where water molecules bridge different components of the structure.

Investigation of Intermolecular Interactions and Supramolecular Crystal Packing

The sodium cations play a central role in organizing the crystal structure. There are two distinct sodium ion environments. One sodium ion, Na(1), is eight-coordinated in a cubic arrangement, interacting with four charged phenoxide oxygen atoms and four oxygen atoms from the nitro groups. The second sodium ion, Na(2), is also eight-coordinated but in a distorted cubic geometry, coordinating to four oxygen atoms of the nitro groups and four water molecules. nih.gov

Hydration State Characterization and Its Structural Implications for Picric Acid, Sodium Salt, Hydrate

The amount of water present in the crystalline structure of a hydrated salt can significantly influence its physical and chemical properties. Therefore, accurate characterization of the hydration state is essential.

Quantification of Crystalline Water via Thermogravimetric Analysis and Karl Fischer Titration

Thermogravimetric analysis (TGA) and Karl Fischer titration are two standard techniques for determining the water content in a solid sample.

A study on alkali metal picrates confirmed through both thermogravimetric analysis and Karl Fischer analysis that sodium picrate exists as a monohydrate , containing one molecule of water per formula unit. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For sodium picrate monohydrate, TGA results show that the dehydration of the crystalline water occurs in the temperature range of 350 K to 500 K (77 °C to 227 °C) . researchgate.net This weight loss corresponds to the removal of the single water molecule from the crystal lattice.

Karl Fischer Titration is a highly specific and accurate method for the determination of water content. jocpr.com This technique has been used to corroborate the TGA findings, confirming the 1:1 stoichiometry of water in sodium picrate hydrate. researchgate.net The theoretical water content of sodium tartrate dihydrate, a common standard for Karl Fischer titration, is 15.66%. nih.gov

Influence of Hydration on Molecular Conformation and Solid-State Stability

The dehydration of hydrated salts upon heating is a critical aspect of their solid-state stability. The TGA data for sodium picrate monohydrate indicates that the crystal lattice is stable up to approximately 350 K, after which it begins to lose its water of hydration. researchgate.net The removal of water can lead to a phase transformation, potentially resulting in an anhydrous form with a different crystal structure and altered physical properties. nih.govresearchgate.net For some hydrated compounds, the dehydration process can even trigger chemical changes within the solid state. nih.gov

While specific studies on the conformational changes of the picrate anion in sodium picrate upon dehydration are not extensively available, it is known that the hydration state can influence the geometry of ions in a crystal lattice. The water molecules, through hydrogen bonding and coordination to the metal cation, help to stabilize a particular arrangement of the ions. amanote.commdpi.com The loss of these water molecules necessitates a rearrangement of the crystal packing, which can affect the conformation of the flexible picrate anion.

Furthermore, the presence of crystalline water can impact the sensitivity of energetic materials. For instance, in some hydrated metal picrates, the water of crystallization can reduce sensitivity to friction and impact. nih.gov The dehydration process can therefore have significant implications for the handling and safety of such materials.

Polymorphism and Structural Isomerism in Sodium Picrate Systems

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of critical importance in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and color. In the context of sodium picrate hydrate, a comprehensive review of existing scientific literature reveals a notable absence of evidence for true polymorphism. Research has, to date, identified and characterized a single crystalline form of the monohydrate.

Correlation between Crystal Form and Macroscopic Properties

Given the absence of known polymorphs for sodium picrate hydrate, a direct correlation between different crystal forms and their macroscopic properties cannot be established for this specific compound. The concept of correlating crystal structure with physical properties is a fundamental principle in materials science. For instance, in other polymorphic systems, variations in crystal packing can lead to significant differences in properties such as:

Solubility and Dissolution Rate: Metastable polymorphs often exhibit higher solubility than their stable counterparts.

Melting Point: Different crystal lattices have different lattice energies, resulting in distinct melting points.

Hygroscopicity: The propensity of a crystal to absorb atmospheric water can be influenced by its structure.

Color: While the color of picrate salts is primarily due to the electronic structure of the picrate anion, subtle shifts can occur due to intermolecular interactions in different crystal environments.

While these principles are well-established, their application to sodium picrate hydrate is currently hypothetical due to the existence of only one known crystal form of the monohydrate. Any observed differences in the macroscopic properties of sodium picrate samples are more likely attributable to factors such as particle size, morphology, or the presence of impurities rather than to polymorphism of the hydrate.

Comprehensive Spectroscopic and Spectrochemical Characterization of Picric Acid, Sodium Salt, Hydrate

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the molecular structure of sodium picrate (B76445) hydrate (B1144303) by probing the vibrational modes of its constituent functional groups. These techniques are complementary, with some vibrations being more prominent in one spectrum over the other due to selection rules. nih.gov

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of sodium picrate hydrate is dominated by the characteristic vibrations of the picrate anion and the water molecule(s) of hydration. The picrate anion features a benzene (B151609) ring substituted with a phenolate (B1203915) oxygen and three nitro groups.

Key vibrational modes include:

N-O Stretching Vibrations: The nitro groups (–NO₂) give rise to strong and distinct stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears at a higher frequency than the symmetric stretching (ν_s(NO₂)). In aromatic nitro compounds, these are generally observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com

C-O Stretching Vibration: The stretching of the carbon-oxygen bond of the phenolate group (C-O) is a significant feature.

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrational modes, including C-C stretching and C-H bending vibrations.

Water of Hydration Vibrations: The presence of water molecules is indicated by O-H stretching and H-O-H bending vibrations. The O-H stretching bands are often broad due to hydrogen bonding. nih.gov

The formation of the sodium salt from picric acid results in the disappearance of the phenolic O-H stretching vibration and the appearance of bands characteristic of the picrate anion. The interaction between picric acid and sodium azide (B81097) in solution, for instance, leads to the formation of sodium picrate, which can be observed through the appearance of new peaks in the Raman spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Hydrate) | 3600 - 3200 | Broad band due to hydrogen-bonded water molecules. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro groups. orgchemboulder.com |

| Symmetric NO₂ Stretch | 1360 - 1290 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro groups. orgchemboulder.com |

| C-C Aromatic Stretch | 1600 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch (Phenolate) | ~1300 - 1200 | Stretching of the carbon-oxygen single bond of the phenolate. |

| H-O-H Bend (Hydrate) | ~1630 | Bending vibration of the water molecule. |

| C-H Out-of-plane Bend | 900 - 675 | Bending of the aromatic C-H bonds out of the plane of the ring. |

Note: The exact positions of the peaks can be influenced by the crystal structure and hydration state.

Analysis of Hydrated Proton Complexes and Strong Hydrogen Bonds in Picrate Contexts

The crystal structure of hydrated picrate salts is significantly influenced by a network of hydrogen bonds. nih.govnih.gov In sodium picrate hydrate, the water molecules play a crucial role in stabilizing the crystal lattice through hydrogen bonding interactions with the oxygen atoms of the nitro groups and the phenolate oxygen of the picrate anion. These interactions can be observed in the vibrational spectra.

Strong hydrogen bonding typically leads to a broadening and red-shifting (shift to lower wavenumbers) of the O-H stretching vibrations of the water molecules. nih.gov The extent of this shift can provide information about the strength of the hydrogen bonds. In some picrate salts, bifurcated N-H···(O,O) hydrogen bonds have been observed, where a single N-H group interacts with two oxygen atoms. nih.gov The presence of these strong interactions is a key feature in the supramolecular assembly of picrate compounds. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of sodium picrate hydrate in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the chemical environment of each nucleus and the connectivity between atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis of Sodium Picrate Hydrate

For NMR analysis, sodium picrate hydrate is typically dissolved in a deuterated solvent such as deuterium (B1214612) oxide (D₂O).

¹H NMR Spectrum: The ¹H NMR spectrum of the picrate anion is expected to be relatively simple. Due to the symmetry of the 2,4,6-trinitrophenolate anion, the two protons on the aromatic ring are chemically equivalent. Therefore, a single signal is expected for these aromatic protons. The chemical shift of these protons will be significantly downfield (at a higher ppm value) due to the strong electron-withdrawing nature of the three nitro groups, which deshield the protons. inflibnet.ac.in The presence of water of hydration will give rise to a signal for H₂O (or HDO in D₂O), the position of which can be concentration and temperature dependent. The addition of D₂O can be used to confirm the assignment of exchangeable protons, such as those from water. libretexts.org

¹³C NMR Spectrum: The ¹³C NMR spectrum of the picrate anion will show distinct signals for the carbon atoms in different chemical environments. Due to the symmetry, we would expect to see signals for the carbon bearing the oxygen (C-O), the carbons bearing the nitro groups (C-NO₂), and the carbons bearing the hydrogen atoms (C-H). The carbon atoms attached to the electron-withdrawing nitro groups and the oxygen atom will be significantly deshielded and appear at lower field (higher ppm values). Quaternary carbons (those not attached to hydrogen) often show weaker signals. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Aromatic C-H | > 8.0 | Single peak due to symmetry. Shifted downfield due to the strong electron-withdrawing effect of the nitro groups. inflibnet.ac.in |

| H₂O/HDO | Variable (around 4.7 in D₂O) | Chemical shift is dependent on concentration and temperature. |

| ¹³C NMR | ||

| C-O | > 160 | Carbon attached to the phenolate oxygen is highly deshielded. |

| C-NO₂ | > 140 | Carbons attached to the nitro groups are deshielded. |

| C-H | ~120-130 | Aromatic carbons bonded to hydrogen. |

Note: These are estimated chemical shift ranges. The exact values can vary depending on the solvent and experimental conditions.

Elucidation of Chemical Environment and Molecular Connectivity

The simplicity of the ¹H NMR spectrum, showing a single peak for the aromatic protons, confirms the symmetrical nature of the 2,4,6-trinitrophenolate anion in solution. The significant downfield shift of this peak provides direct evidence of the strong deshielding effect of the three nitro groups, which withdraw electron density from the aromatic ring.

The ¹³C NMR spectrum provides further detail on the carbon skeleton. The distinct chemical shifts for the different carbon environments allow for the unambiguous assignment of each carbon atom in the picrate anion. The connectivity can be further confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded protons and carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, specifically UV-Vis-NIR absorption and fluorescence spectroscopy, provides information about the electronic transitions within the sodium picrate hydrate molecule.

The UV-Vis absorption spectrum of sodium picrate in an aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions. researchgate.net These absorptions are due to π → π* electronic transitions within the aromatic system, which is highly conjugated and influenced by the electron-withdrawing nitro groups and the electron-donating phenolate oxygen. The intense yellow color of picrate solutions is a direct consequence of absorption in the visible region.

A typical UV-Vis spectrum of sodium picrate in solution shows a prominent absorption maximum. For instance, a UV-Vis spectrum of Na+-picrate has been reported with an absorption peak around 355 nm. researchgate.net The exact position and intensity of the absorption maximum can be influenced by the solvent and concentration.

| Spectroscopic Technique | Wavelength (nm) | Observation |

| UV-Vis Absorption | ~355 | Strong absorption maximum (λ_max) corresponding to π → π* transitions in the picrate anion. researchgate.net |

| Fluorescence Emission | Quenched | Picric acid and its salts are known to be efficient fluorescence quenchers. |

In the context of fluorescence, picric acid and its salts are well-known to be potent fluorescence quenchers. This means that when a fluorescent molecule (a fluorophore) is in the presence of picrate, its fluorescence intensity is significantly reduced. The quenching mechanism can involve processes like photoinduced electron transfer (PET) or resonance energy transfer (RET). Therefore, sodium picrate hydrate itself is not expected to be fluorescent. Instead, its interaction with other fluorescent species is of primary interest. The fluorescence quenching ability of picrate has been utilized in the development of fluorescent probes for its detection. jocpr.com The efficiency of quenching is often dependent on the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher (picrate).

Electronic Absorption Properties and Identification of Electronic Transitions

The electronic absorption properties of the picrate anion, the chromophoric component of picric acid, sodium salt, hydrate, are characterized by strong absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorbing light energy. The distinct yellow color of picrate solutions is a direct consequence of absorption in the visible part of the spectrum.

The UV-Vis spectrum of picric acid and its salts is dominated by electronic transitions associated with the highly conjugated and electron-deficient aromatic ring. The presence of three strongly electron-withdrawing nitro (-NO₂) groups and an electron-donating phenoxide group (-O⁻) creates a complex system of electronic states. The primary electronic transitions observed are of the π→π* and n→π* types.

π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The extensive conjugation and the influence of the substituents result in strong absorption bands.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and phenoxide groups) to a π* antibonding orbital of the aromatic ring. These are typically lower in energy and intensity compared to π→π* transitions.

In aqueous solutions, the picrate ion exhibits several absorption maxima. Studies on picric acid have identified a significant absorption band with a lower cut-off wavelength around 430 nm. kamarajcollege.ac.in The molecule is reported to be transparent in the 508-900 nm range. kamarajcollege.ac.in The interaction of the picrate ion with different chemical environments, such as in the formation of complexes or adducts, can lead to shifts in these absorption bands, a phenomenon often exploited in analytical chemistry. rsc.org For instance, interactions with sodium hydroxide (B78521) can result in the formation of complexes that alter the electronic structure and thus the absorption spectrum. rsc.org

Table 1: Electronic Absorption Data for Picrate Anion

| Wavelength Range (nm) | Associated Transition Type | Description |

|---|---|---|

| ~350-380 | π→π* | Intense absorption band characteristic of the substituted aromatic system. |

Spectrofluorimetric Principles for Picrate Detection in Analytical Research

Spectrofluorimetry has emerged as a highly sensitive and selective technique for the detection of picrate ions. mdpi.comnih.gov The underlying principle for most spectrofluorimetric methods for picrate is fluorescence quenching . ekb.egnih.gov Quenching is a process that decreases the fluorescence intensity of a fluorescent substance (a fluorophore) through various molecular interactions. youtube.com Picrate itself is non-fluorescent or very weakly fluorescent, but it can act as an efficient quencher for many fluorophores.

The primary mechanisms by which picrate quenches fluorescence include:

Photoinduced Electron Transfer (PET): Picric acid is a well-known electron-deficient molecule due to the three nitro groups. When a fluorophore in its excited state comes into close proximity with a picrate ion, an electron can be transferred from the excited fluorophore to the picrate. This process provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching the fluorescence. nih.gov

Inner Filter Effect (IFE): This mechanism occurs when the absorption spectrum of the quencher (picrate) overlaps with either the excitation or emission spectrum of the fluorophore. nih.gov Since picrate absorbs strongly in the UV-visible region, it can absorb either the excitation light intended for the fluorophore or the emitted fluorescence, leading to an apparent decrease in fluorescence intensity. nih.gov

In a typical analytical application, a specific fluorophore is chosen whose fluorescence is effectively quenched by picrate. The reduction in fluorescence intensity is measured and correlated with the concentration of picrate in the sample. ekb.eg For example, a method using the polymethine dye Astrafloksin relies on the formation of an ion associate with picrate, which is then extracted into an organic solvent for fluorescence measurement. mdpi.com The optimal excitation wavelength for this particular system was found to be 540 nm. mdpi.com The high sensitivity and selectivity of these methods make them valuable for determining trace amounts of picrate in various samples. mdpi.comnih.gov

Advanced Spectroscopic Techniques for Picrate Analysis

Applications in Electrochemical Sensing Platforms for Sodium Picrate

Electrochemical methods offer a powerful alternative for the sensitive and selective determination of sodium picrate, providing advantages such as rapid analysis, cost-effectiveness, and potential for miniaturization. mdpi.com These techniques measure the changes in electrical signals (like current or potential) that occur when picrate ions interact with a specially designed electrode surface. mdpi.com

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed. researchgate.netnih.gov The principle involves applying a varying potential to a working electrode and measuring the resulting current, which is generated by the electrochemical reduction or oxidation of the analyte (picrate).

To achieve high sensitivity and selectivity for sodium picrate, the working electrode is often chemically modified. Recent research has focused on developing sophisticated sensing platforms:

Nanomaterial-Modified Electrodes: One innovative approach utilizes a composite material made of dihydroxylatopillar kamarajcollege.ac.inarene-modified gold nanoparticles (2HP6@AuNPs) and a cationic pillar kamarajcollege.ac.inarene-functionalized covalent organic framework (CP6@COF). researchgate.net In this system, the gold nanoparticles act as an electrocatalyst, while the pillararene molecules specifically recognize and trap sodium picrate at the electrode surface, significantly enhancing the detection signal. researchgate.net This sensor operates in a concentration range of 0.005–120 μM with a very low detection limit of 0.0017 μM. researchgate.net

Ion-Selective Electrodes (ISEs): Potentiometric sensors have also been developed using poly(vinyl chloride) (PVC) membranes containing specific ion-pair complexes. researchgate.net For example, sensors based on nitron (B147327) picrate or iron(II)-bathophenanthroline picrate can selectively detect picrate ions. researchgate.net These sensors exhibit a Nernstian response, where the measured potential is directly proportional to the logarithm of the picrate concentration over a wide range (e.g., 4.6×10⁻⁶ to 1.0×10⁻² mol L⁻¹). researchgate.net

These advanced electrochemical platforms demonstrate excellent performance, including high selectivity against other interfering ions, good stability, and reproducibility, making them suitable for the rapid monitoring of sodium picrate in various matrices. researchgate.netresearchgate.net

Table 2: Performance of Selected Electrochemical Sensors for Picrate

| Sensor Platform | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 2HP6@AuNPs@CP6@COF Modified Electrode | Voltammetry | 0.005–120 μM | 0.0017 μM | researchgate.net |

| [Fe(bphen)₃][Pic]₂ PVC Membrane | Potentiometry | 4.6×10⁻⁶–1.0×10⁻² mol L⁻¹ | 3.07×10⁻⁶ mol L⁻¹ | researchgate.net |

Emerging Spectroscopic Methods for Complex Mixture Analysis

Analyzing picrate in complex mixtures, such as environmental samples or industrial effluents, presents a significant challenge due to the presence of numerous interfering compounds. uts.edu.au Emerging and advanced spectroscopic methods are being developed to address this, often by coupling separation techniques with highly sensitive detectors. mdpi.com

Hyphenated Chromatographic-Spectrometric Techniques: The combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is a cornerstone of modern analytical chemistry for complex mixtures. nih.gov A method for analyzing nitroaromatic compounds involves derivatization with a silylating agent followed by GC-MS analysis. nih.gov This approach enhances the volatility and thermal stability of the analytes, allowing for their effective separation and identification based on their unique mass fragmentation patterns. nih.gov The mass spectra for these compounds often show characteristic ions that aid in their identification. nih.gov

Multidimensional Spectroscopy: Techniques like two-dimensional (2D) spectroscopy are emerging as powerful tools. numberanalytics.com While not yet standard for picrate analysis, methods like 2D IR or 2D NMR spectroscopy can provide significantly more structural information than their 1D counterparts by correlating different spectroscopic signals, which is invaluable for distinguishing between structurally similar compounds in a mixture. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto metallic nanostructures. numberanalytics.com This method provides a unique vibrational fingerprint of the analyte, allowing for its identification even at very low concentrations. Its high sensitivity and selectivity make it a promising tool for detecting trace levels of picrate in complex matrices without extensive sample preparation. numberanalytics.com

Hyperspectral Imaging (HSI): This technique combines imaging and spectroscopy to obtain both spatial and spectral information from a sample. mdpi.com HSI could potentially be used to map the distribution of picrate contamination on surfaces or within heterogeneous materials, offering a level of detail not achievable with conventional spectroscopic methods.

These advanced methods provide the enhanced selectivity and sensitivity required to identify and quantify this compound in challenging analytical scenarios, moving beyond simple bulk measurements to detailed characterization in complex environments. uts.edu.aumdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Picric Acid |

| Sodium Picrate |

| Astrafloksin |

| Nitron Picrate |

| Iron(II)-bathophenanthroline picrate |

Computational Chemistry and Theoretical Modeling of Picric Acid, Sodium Salt, Hydrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the sodium picrate (B76445) hydrate (B1144303) system, a process known as geometry optimization. crystalsolutions.eunih.gov These calculations seek the minimum energy conformation on the potential energy surface. For ionic salt hydrates, the geometry optimization provides detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net In a related compound, potassium picrate, DFT calculations at the B3LYP/6-311+g** level have been used to predict its structure. researchgate.net Such studies indicate that in the picrate anion, the C–NO2 bonds are typically the longest and weakest, suggesting they are prone to breaking during decomposition. researchgate.net The geometry of metallofullerenes has been optimized using different levels of theory, including B3LYP/6-31G and ωb97xd/6-31+G(d,p), to find the most accurate structures. nih.gov

The electronic structure analysis reveals the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is often used to calculate atomic charges. researchgate.net In systems like sodium picrate, the sodium atom exists as a cation (Na⁺), while the picrate molecule is an anion. The negative charge on the picrate anion is delocalized across the aromatic ring and the nitro groups. DFT calculations can precisely map this charge distribution, highlighting the electrostatic potential of the molecule. For instance, in potassium picrate, the carbon atom attached to the oxygen carries a significant positive charge, while the oxygen atoms of the nitro groups have larger negative charges compared to those in picric acid. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for Picrate-Related Systems from DFT Calculations

| Parameter | Typical Value (Angstroms/Degrees) | System Context |

| C-C (aromatic) | 1.38 - 1.45 Å | Picrate Anion |

| C-N (nitro group) | 1.45 - 1.50 Å | Picrate Anion |

| N-O (nitro group) | 1.21 - 1.25 Å | Picrate Anion |

| C-O (phenolic) | 1.25 - 1.30 Å | Picrate Anion |

| Na-O (ion-water) | 2.27 - 2.43 Å | Hydrated Sodium Ion amazonaws.comresearchgate.net |

| O-C-N-O (dihedral) | Varies | Picrate Anion |

Note: The values in this table are illustrative and based on typical DFT results for picrate anions and hydrated sodium ions. Specific values for sodium picrate hydrate would require a dedicated computational study.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to atomic displacements. nih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For picrate systems, DFT can predict the characteristic vibrational frequencies associated with the nitro groups (NO₂), the aromatic ring (C-C, C-H), and the carbon-oxygen bond (C-O). For example, the symmetric and asymmetric stretching vibrations of the NO₂ groups are typically found in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. researchgate.net The presence of the sodium ion and water of hydration will influence these frequencies. The water molecules will introduce new vibrational modes, primarily the O-H stretching and H-O-H bending vibrations, typically observed around 3200-3600 cm⁻¹ and 1600-1650 cm⁻¹, respectively. nih.gov

By comparing the calculated vibrational spectra with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, the accuracy of the computational model can be validated, and the experimental spectra can be assigned to specific molecular motions. researchgate.netnih.gov

In the crystalline structure of sodium picrate hydrate, various intermolecular interactions play a crucial role in its stability. These include ion-dipole interactions between the Na⁺ ion and the water molecules, as well as between the Na⁺ ion and the oxygen atoms of the picrate anion. Hydrogen bonds are also significant, occurring between the water molecules and between water molecules and the oxygen atoms of the nitro and phenolate (B1203915) groups of the picrate anion.

DFT can be used to calculate the binding energies of these interactions. mdpi.com For instance, the binding energy of water molecules to a sodium ion in hydrated sodium clusters has been extensively studied. amazonaws.comchemrxiv.orgresearchgate.net These studies show that the interaction energy is a combination of electrostatic attraction and polarization effects. The analysis of intermolecular interactions in the solid state can be performed using methods like Hirshfeld surface analysis, which provides a visual representation of these interactions. researchgate.net The binding energy decomposition can reveal the contributions of pairwise interactions (e.g., ion-water) versus many-body effects. researchgate.net In sodium alginate-water complexes, DFT calculations have shown that metal-nonmetal bonds exist between the sodium atom and the oxygen atom of water. mdpi.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgwikipedia.orgchadsprep.com The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. eurjchem.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For sodium picrate, the HOMO is typically localized on the picrate anion, specifically on the oxygen atoms and the aromatic ring, while the LUMO is also centered on the picrate anion, distributed over the nitro groups and the ring system. researchgate.net DFT calculations provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. researchgate.neteurjchem.com From these energies, various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated to further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Data for a Picrate System

| Parameter | Typical Calculated Value | Interpretation |

| HOMO Energy | -6 to -8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2 to -4 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 3 to 5 eV | Indicator of chemical stability and reactivity researchgate.net |

Note: These values are illustrative and based on DFT calculations for related picrate systems. The exact values for sodium picrate hydrate would depend on the level of theory and the specific molecular environment.

Molecular Dynamics Simulations and Hydration Shell Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the system by solving Newton's equations of motion for all atoms. This allows for the study of time-dependent phenomena, such as the behavior of water molecules around the sodium and picrate ions. nih.gov

MD simulations are particularly well-suited for studying the solvation of ions in water. researchgate.netarxiv.org For sodium picrate hydrate, simulations can model the arrangement and dynamics of water molecules in the hydration shells of the Na⁺ ion and the picrate anion. researchgate.netbohrium.com The structure of the hydration shell is often characterized by the radial distribution function (RDF), which gives the probability of finding a water molecule at a certain distance from the ion. nih.govresearchgate.net

Theoretical Understanding of Sodium Ion Hydration and Interfacial Transport Properties

The hydration of sodium ions and their transport properties at interfaces are fundamental to the behavior of Picric Acid, Sodium Salt, Hydrate. The arrangement and dynamics of water molecules around the Na⁺ cation dictate its mobility within the crystal lattice and at surfaces.

Molecular dynamics (MD) simulations and ab initio calculations have become powerful tools for investigating these phenomena. nih.govresearchgate.net Research on model systems, such as Na⁺ ions on a sodium chloride (NaCl) surface, provides crucial insights directly applicable to the sodium picrate hydrate environment. nih.govresearchgate.net These studies demonstrate that both the complex interactions between ions, water, and surfaces, as well as interfacial inhomogeneity, require detailed molecular-level characterization to understand transport properties. nih.govresearchgate.net

A key finding from combined scanning tunneling microscopy, noncontact atomic force microscopy, and theoretical calculations is that the number of water molecules hydrating a sodium ion dramatically affects its diffusion rate. nih.gov Specifically, a Na⁺ ion hydrated with exactly three water molecules was found to diffuse orders of magnitude faster than ions with one, two, four, or five water molecules. nih.govresearchgate.net

Ab initio calculations revealed that this anomalously high mobility stems from a unique metastable state. nih.govresearchgate.net In this state, the three water molecules can rotate collectively around the Na⁺ ion with a very small energy barrier. nih.gov This rapid rotational motion facilitates the fast diffusion of the entire Na⁺(H₂O)₃ complex. This effect is predicted to be significant even at room temperature. nih.govresearchgate.net The principle underlying this phenomenon is that high diffusion rates occur when there is a degree of symmetry match between the hydrated ion complex and the surface lattice. nih.gov

Table 1: Effect of Hydration Number on Sodium Ion Diffusion Based on theoretical and experimental observations on a NaCl(001) surface, illustrating a general principle applicable to hydrated sodium salts.

| Number of Water Molecules (n) in Na⁺(H₂O)ₙ | Relative Diffusion Rate | Underlying Mechanism |

| 1, 2, 4, 5 | Low | Higher energy barriers for movement; lack of collective motion. |

| 3 | Orders of magnitude higher | Existence of a metastable state allowing for collective rotation of water molecules with a low energy barrier. nih.govresearchgate.net |

Quantum Chemical Approaches to Picrate Reactivity and Stability

Quantum chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful lens for examining the electronic structure of the picrate anion, which in turn governs its reactivity and stability. mdpi.com By calculating properties derived from the electron density, researchers can predict chemical behavior without direct experimentation. youtube.com

Theoretical Prediction of Chemical Phenomena and Reaction Pathways

DFT calculations have been successfully used to predict the structures, thermodynamic properties, and vibrational spectra of picric acid and its salts, such as potassium picrate, which serves as a close analog for sodium picrate. researchgate.net

One of the most significant predictions from these studies relates to bond strengths and the initial steps of decomposition. Analysis of the optimized molecular structure of picrate reveals that the C–NO₂ bonds are consistently longer than other covalent bonds within the molecule. researchgate.net This indicates that the C–NO₂ bond is the weakest and, therefore, the most likely to rupture during thermal decomposition, representing a critical first step in its reaction pathway. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution. In the picrate anion, the carbon atom bonded to the phenolic oxygen carries a significant positive charge, while the oxygen atoms of the nitro groups carry large negative charges. researchgate.net This charge separation influences the molecule's electrostatic potential and its interactions with neighboring ions and molecules. The distribution of C-C bond populations in the benzene (B151609) ring of potassium picrate is more uneven than in picric acid, suggesting reduced conjugation and the presence of weaker C-C bonds that could also be involved in the initial decomposition process alongside C-N bond scission. researchgate.net

Modern computational approaches can extend these single-bond analyses to predict entire reaction mechanisms. By combining chemical theory and heuristics in an automated fashion, methods can now explore complex chemical spaces to identify the most kinetically favorable reaction pathways. rsc.orgnih.gov These techniques use graph theory to map out networks of possible reactions, which are then evaluated using quantum chemical calculations to determine the most probable sequence of events following the initial bond-breaking. rsc.orgnih.govcmu.edu

Table 2: Theoretical Data for Picrate Anion (based on Potassium Picrate analog) Data from DFT calculations at the B3LYP/6-311+g* level of theory.*

| Property | Finding | Implication for Reactivity |

| Bond Lengths | The C–NO₂ bonds are the longest covalent bonds in the structure. researchgate.net | Weakest bond; probable site of initial rupture in decomposition. researchgate.net |

| NBO Atomic Charges | Large negative charges on nitro group oxygen atoms. researchgate.net | Influences intermolecular interactions and electrostatic potential. |

| NBO Atomic Charges | Significant positive charge on the carbon atom attached to the phenolic oxygen. researchgate.net | Affects the reactivity of the aromatic ring. |

| Bond Populations | Uneven distribution of C-C bond populations in the aromatic ring. researchgate.net | Indicates weaker C-C bonds and less conjugation, suggesting potential for ring rupture. researchgate.net |

Computational Analysis of Charge Transfer Complexes Involving Picrates

Picric acid and its salts are well-known for their ability to form charge-transfer (CT) complexes with various electron-donor molecules. researchgate.net In these complexes, the electron-deficient picrate moiety (anion or its parent acid) acts as an electron acceptor. Computational chemistry is instrumental in characterizing the nature of these interactions.

Quantum chemical calculations using DFT and Time-Dependent DFT (TD-DFT) can investigate the formation, structure, and electronic properties of such complexes. researchgate.netrsc.org For instance, a computational study of the 1:1 CT complex between picric acid and the donor 2,2'-bipyridine (B1663995) demonstrated that the complex formation is energetically favorable. researchgate.net

Key computational analyses for CT complexes include:

Binding Energy Calculation: Determines the stability of the complex. Calculations for the picric acid:2,2'-bipyridine system confirmed that the complex is stable. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. In a typical CT complex, the HOMO is localized on the donor and the LUMO on the acceptor, and the energy gap between them corresponds to the charge-transfer transition.

Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic absorption spectra. It can accurately predict the new absorption bands that appear upon complex formation, which are characteristic of the charge-transfer transition. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the degree of charge transfer from the donor molecule to the acceptor molecule upon complex formation. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This analysis characterizes the nature of the chemical bonds and intermolecular interactions within the complex, confirming the presence of interactions like hydrogen bonding that stabilize the CT complex. researchgate.net

These computational tools demonstrate that the formation of CT complexes is a key aspect of picrate chemistry, influencing its electronic and spectroscopic properties.

Reactivity and Transformation Pathways of Picric Acid, Sodium Salt, Hydrate

Chemical Reactions Leading to Picrate (B76445) Salt Formation

Picrate salts are typically formed through the reaction of picric acid with a base. wikipedia.org The resulting picrate anion, (O₂N)₃C₆H₂O⁻, is intensely yellow. wikipedia.org

Formation with Metal Ions and Resultant Coordination Chemistry

Sodium picrate can be synthesized by neutralizing picric acid with sodium hydroxide (B78521) or by reacting picric acid with sodium carbonate. evitachem.comjes.or.jp In the latter reaction, bubbles of carbon dioxide are generated. jes.or.jp Studies have shown that sodium picrate can coordinate with metal ions through its oxygen atoms, forming stable complexes. evitachem.com The coordination strength varies depending on the specific metal ion, which in turn influences the solubility and reactivity of the resulting complex. evitachem.com

The synthesis of various metal picrates has been a subject of research. For instance, transition metal picrates of chromium, manganese, cobalt, and nickel have been synthesized. jes.or.jp The general reaction involves the bonding of a picrate anion to a transition metal cation in an aqueous solution. jes.or.jp Similarly, alkaline-earth metal picrates of magnesium, calcium, strontium, and barium have been prepared. jes.or.jp These syntheses often utilize a precursor like barium picrate, which is prepared from picric acid and barium carbonate. jes.or.jp

The number of water molecules of hydration in metal picrates can vary. For example, sodium picrate is known to exist as a monohydrate. jes.or.jpresearchgate.net In a metastable phase, lithium picrate can exist as a 3.0 hydrate (B1144303). jes.or.jpresearchgate.net Alkaline-earth metal picrates also contain crystalline water, with amounts varying depending on the metal and the conditions. jes.or.jp For instance, in a metastable phase, magnesium picrate can have 9.2–9.9 H₂O, while the stable form contains 6.5 H₂O. jes.or.jp

Interactions with Organic Bases and Adduct Formation

Picric acid's phenolic hydroxyl group facilitates the formation of salts with various organic bases. taylorandfrancis.com This proton transfer to the organic base leads to an increase in the molecular hyperpolarizability of the picrate moiety. taylorandfrancis.com

The interaction of the picrate ion with certain organic and inorganic species can lead to the formation of adducts. For example, in concentrated aqueous solutions of sodium sulphite, the picrate ion can form a highly charged adduct by the covalent addition of two sulphite molecules to the ring carbon atoms. rsc.org At lower concentrations, a 1:1 picrate-sodium sulphite adduct is formed. rsc.org Similarly, the interaction between the picrate ion and sodium hydroxide can result in a 1:2 picrate-sodium hydroxide complex through the covalent addition of hydroxide ions to the ring. rsc.org

The reaction between alkaline sodium picrate and creatinine (B1669602) is another example of adduct formation, resulting in a 1:1 adduct with a stability constant (log K) of 4.26. oup.com

Thermal Decomposition Mechanisms of Picric Acid, Sodium Salt, Hydrate

The thermal decomposition of sodium picrate hydrate is a complex process involving dehydration followed by exothermic decomposition.

Identification of Decomposition Pathways and Intermediate Products

Thermogravimetric analysis of sodium picrate monohydrate shows that the dehydration of crystalline water occurs between 350 K and 500 K. jes.or.jpresearchgate.net Following dehydration, the anhydrous salt undergoes exothermic decomposition. jes.or.jp The decomposition of molten sodium nitrate (B79036), a related compound, proceeds in two stages: first to sodium nitrite (B80452) and then to sodium oxide. rsc.org For a coordination polymer of sodium trinitrophloroglucinate, the solid decomposition residue at 500°C was identified as sodium isonitrile. nih.gov The thermal decomposition of sodium percarbonate is influenced by the surface product layer, which can hinder the removal of evolved gases. nih.gov

Determination of Activation Energies and Thermodynamic Parameters of Decomposition

Differential scanning calorimetry (DSC) is a key technique used to study the thermodynamics of decomposition. The decomposition of alkali metal picrates, including sodium picrate, begins at a higher temperature than that of picric acid itself. jes.or.jpresearchgate.net The heat of decomposition for these salts is lower than that of picric acid. jes.or.jpresearchgate.net

The activation energy for the exothermic decomposition of sodium picrate has been determined to be 151.3 kJ·mol⁻¹. jes.or.jpresearchgate.net This value is part of a broader study on alkali metal picrates, which shows a range of activation energies depending on the metal ion.

| Metal Picrate | Activation Energy (kJ·mol⁻¹) | Reference |

|---|---|---|

| Lithium Picrate | 127.4 | jes.or.jpresearchgate.net |

| Sodium Picrate | 151.3 | jes.or.jpresearchgate.net |

| Potassium Picrate | 207.9 | jes.or.jpresearchgate.net |

| Rubidium Picrate | 204.9 | jes.or.jpresearchgate.net |

| Cesium Picrate | 172.8 | jes.or.jpresearchgate.net |

| Magnesium Picrate | 125.6 | jes.or.jp |

| Calcium Picrate | 140.3 | jes.or.jp |

| Strontium Picrate | 171.3 | jes.or.jp |

| Barium Picrate | 257.7 | jes.or.jp |

Biotransformation and Photochemical Degradation of Picrate Anions in Environmental Contexts

The fate of picrate anions in the environment is influenced by biological and photochemical processes. Photochemical degradation, in particular, is a dominant process for many organic pollutants in surface water and soil due to the abundance of solar light. nih.gov This degradation can occur through direct photolysis, where the molecule absorbs light energy and is transformed, or indirect photolysis, often promoted by photosensitizers. nih.gov

Studies on the photodegradation of related compounds, such as triazine herbicides, have compared homogeneous and heterogeneous photocatalysis. nih.gov For instance, the presence of ferric ions can act as a homogeneous photocatalyst, with the reaction rate being dependent on the iron concentration. nih.gov Goethite (α-FeOOH), a common iron oxy-hydroxide, has been shown to adsorb and facilitate the degradation of picric acid and ammonium (B1175870) picrate. taylorandfrancis.com

While specific studies focusing solely on the biotransformation and photochemical degradation of the sodium picrate hydrate are not extensively detailed in the provided context, the general principles of picrate anion degradation suggest that it would be susceptible to similar environmental transformation pathways as picric acid and other picrate salts.

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of picric acid is a significant pathway for its environmental transformation. Due to the highly oxidized and electron-deficient aromatic ring, the initial step in its breakdown by microorganisms is typically reductive rather than oxidative. Several bacterial species have been identified that can utilize picric acid as a source of carbon, nitrogen, and energy, often leading to its complete mineralization.

The degradation process is initiated by a reductive attack on the aromatic nucleus. Strains such as Nocardioides sp. CB 22-2, Rhodococcus (opacus) erythropolis HL PM-1, and Nocardioides simplex FJ2-1A are known to metabolize picric acid. The initial transformation involves the formation of a hydride-Meisenheimer complex of picric acid (H⁻-TNP). This is a well-established reaction for polynitroaromatic compounds.

Following the formation of the initial complex, the pathway proceeds through the elimination of a nitrite group to yield 2,4-dinitrophenol (B41442) (2,4-DNP). This intermediate is then further reduced to form the hydride-Meisenheimer complex of 2,4-dinitrophenol (H⁻-DNP). The identification of these metabolites has been confirmed through techniques like high-pressure liquid chromatography (HPLC) and UV-visible spectroscopy. In some organisms, such as Nocardioides sp. strain CB 22-2, this pathway can lead to the complete mineralization of picric acid, evidenced by the stoichiometric release of approximately three moles of nitrite for every mole of picric acid degraded.

Some bacteria employ a two-component enzyme system for this degradation. For instance, in Rhodococcus erythropolis, an F420H2-dependent reductase catalyzes the reductive attack on the aromatic ring. The subsequent degradation of the ring-cleavage product, 4,6-dinitrohexanoate, leads to further mineralization, although some may remain as a dead-end metabolite.

Phototransformation Processes and Kinetics

The phototransformation of picric acid, particularly in its salt form in aqueous solutions, is highly dependent on the specific conditions. Direct photolysis under simulated solar radiation has been shown to be a very slow process. Research conducted on the photodegradation of picric acid in seawater found no significant photolysis over a period of up to 47 days, indicating a high degree of stability against direct solar irradiation.

However, the transformation can be induced through advanced oxidation processes, such as photocatalysis. Heterogeneous Fenton-based processes, which can be initiated or enhanced by light, have been studied for the degradation of picric acid. These processes rely on the generation of highly reactive species, like hydroxyl radicals (•OH), which can attack and degrade persistent organic pollutants.

The general mechanism for semiconductor photocatalysis involves the absorption of UV light by the photocatalyst, which generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species that degrade the target compound. While specific kinetic data for the phototransformation of sodium picrate hydrate is not widely detailed, the rate is known to be significantly influenced by factors such as the type of photocatalyst, pH, and the concentration of oxidizing agents like hydrogen peroxide.

Reactivity in Contemporary Organic Syntheses

Picrates, including sodium picrate, serve as versatile reagents and intermediates in various fields of modern chemistry, from organic synthesis to materials science. Their reactivity stems from the acidic nature of picric acid and the ability of the picrate anion to form salts and complexes.

**6.4.1. Role of

Advanced Analytical Methodologies and Applications of Picric Acid, Sodium Salt, Hydrate

Quantitative Analytical Techniques for Picrate (B76445) Detection and Quantification

The detection and quantification of picrate, the anion of picric acid, are crucial in various fields, from environmental monitoring to clinical chemistry. A range of analytical techniques has been developed to achieve sensitive and selective measurement of this ion. These methods leverage its distinct chemical and physical properties, including its strong light absorption, electrochemical activity, and reactivity.

Spectrophotometry, particularly in the UV-visible range, is a foundational technique for the determination of picric acid and its salts. The method is based on the principle that the picrate ion possesses a strong chromophore due to its conjugated system of nitro groups and the phenoxide ring, leading to significant absorption of light at specific wavelengths.

The ionization of picric acid is essentially complete in dilute aqueous solutions, resulting in the characteristic yellow color of the picrate anion. tandfonline.com The spectral absorption curve for picric acid (5×10⁻⁵ M) in water shows a strong resemblance to its absorption in an alkaline solution (pH > 12), with key absorption maxima that can be used for quantification. tandfonline.com A thermodynamic pK value of 0.33 for picric acid was determined spectrophotometrically by measuring absorbance in aqueous solutions containing hydrochloric acid to suppress ionization, with data collected at wavelengths of 355 nm, 400 nm, and 450 nm. tandfonline.comacs.org

A simple and rapid field-screening method for picric acid and ammonium (B1175870) picrate in soil combines solid-phase extraction with colorimetric assay. nih.gov In this method, an acetone (B3395972) extract of the soil is passed through an alumina (B75360) cartridge, which retains the picrate. The absorbance is then measured at 400 nm. nih.gov This approach is sensitive and effectively mitigates interference from other yellowish soil components like humic substances. nih.gov

Spectrophotometry is also employed in indirect assays. For instance, in the determination of the drug piperazine (B1678402), picric acid is used as a precipitating agent. A newer method using picrolonic acid, however, has shown improvements in sensitivity, attributed to the higher molar extinction coefficient of the resulting picrolonate salt compared to piperazine picrate. chemspider.comresearchgate.net In another application, picric acid is a key reagent in an improved spectrophotometric assay for cyanide, where it reacts to form a novel indophenol (B113434) compound with a maximum absorption at 481 nm. youtube.com

Table 1: Spectrophotometric Methods for Picrate Determination

| Method | Analyte/Matrix | Wavelength(s) | Principle | Reference(s) |

| Direct Spectrophotometry | Picric Acid in Water | 355, 400, 450 nm | Measurement of picrate ion absorbance after controlled ionization. | tandfonline.com, acs.org |

| Field Screening | Picric Acid in Soil | 400 nm | Colorimetric assay of acetone extract after solid-phase extraction. | nih.gov |

| Indirect Assay | Cyanide in Water | 481 nm | Formation of a colored indophenol compound with picric acid. | youtube.com |

| Indirect Assay | Piperazine | 342-345 nm | Comparison with picrolonic acid method; based on precipitation reaction. | chemspider.com, researchgate.net |

Electrochemical sensors offer a highly sensitive and selective alternative for the detection of sodium picrate, particularly for trace-level analysis relevant to environmental safety and anti-terrorism efforts. nih.govresearchgate.net These platforms typically operate by measuring the electrochemical response (e.g., current) generated when picrate interacts with a specially modified electrode surface.